molecular formula C16H16N2S B2437634 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 637323-00-3

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2437634
CAS No.: 637323-00-3
M. Wt: 268.38
InChI Key: JJLPSRCJZIELNR-UHFFFAOYSA-N
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Description

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a methyl group and a 2-methylbenzylthio substituent

Properties

IUPAC Name

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLPSRCJZIELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the condensation of 2-mercaptobenzimidazole with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles depending on the electrophile used.

Scientific Research Applications

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core and thioether group. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: Known for its anticancer and antimicrobial properties.

    Benzothiazole: Used in medicinal chemistry and material science.

    Benzimidazole: A core structure in many biologically active compounds.

Uniqueness

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a thioether group makes it a versatile compound for various applications .

Biological Activity

5-Methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole core with a methyl group at the 5-position and a thioether substituent derived from 2-methylbenzyl at the 2-position. Its synthesis typically involves the condensation of 2-mercaptobenzimidazole with 2-methylbenzyl chloride under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Anticancer Properties

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines such as HCT-116, HT-29, and HepG2 using MTT assays. The mechanism appears to involve inducing apoptosis and inhibiting cell proliferation by targeting type II topoisomerase.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
This compoundHCT-116, HT-29, HepG2TBDTopoisomerase inhibition
5-Methoxy-2-(methylthio)-1H-benzo[d]imidazoleVariousTBDApoptosis induction
6-Methyl-2-(phenylthio)-1H-benzimidazoleMCF-7, PC3TBDCell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that benzimidazole derivatives can exhibit antibacterial and antifungal activities against various pathogens. The structure's modifications influence the potency against specific microbial strains, making them potential candidates for combating antibiotic resistance .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

Compound NameMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus, E. coliTBDAntibacterial
5-Methoxy-2-(methylthio)-1H-benzo[d]imidazoleCandida albicansTBDAntifungal

Study on Anticancer Effects

A recent study focused on the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in cell viability in HepG2 cells at concentrations above a certain threshold, suggesting its potential as an effective anticancer agent.

Evaluation of Antimicrobial Properties

Another investigation assessed the antimicrobial properties of synthesized imidazole derivatives against common bacterial strains. The study found that compounds with similar structural features to this compound demonstrated significant inhibition of bacterial growth, highlighting their potential in treating infections caused by resistant strains .

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